Retention of Wild-Type Potency Against K103N Mutant HIV-1: A Critical Advantage Over First-Generation NNRTIs
Etravirine demonstrates a high barrier to the common K103N mutation. In standardized cell culture assays, the EC50 of etravirine against HIV-1 harboring the K103N mutation remains at 1 nM, indicating no loss of activity relative to wild-type virus (EC50 = 2 nM) [1]. In stark contrast, first-generation NNRTIs efavirenz and nevirapine exhibit marked resistance: efavirenz EC50 increases from 1.4 nM (wild-type) to 28–39 nM (K103N), and nevirapine from 81–85 nM (wild-type) to 2467–2879 nM (K103N) [1]. This represents a >30-fold increase in EC50 for efavirenz and a >2000-fold increase for nevirapine.
| Evidence Dimension | Antiviral activity (EC50, nM) against K103N mutant HIV-1 |
|---|---|
| Target Compound Data | Etravirine: EC50 = 1 nM |
| Comparator Or Baseline | Efavirenz: EC50 = 28–39 nM; Nevirapine: EC50 = 2467–2879 nM |
| Quantified Difference | Etravirine EC50 is 28-39 fold lower (more potent) than efavirenz and 2467-2879 fold lower than nevirapine against K103N. |
| Conditions | In vitro cell culture assay using HIV-1 variants; values compiled from multiple published studies. |
Why This Matters
This data justifies the procurement and use of etravirine in patients with documented NNRTI resistance, specifically K103N, where first-generation agents would be clinically ineffective.
- [1] Azijn H, Tirry I, Vingerhoets J, et al. TMC278, a next-generation nonnucleoside reverse transcriptase inhibitor (NNRTI), active against wild-type and NNRTI-resistant HIV-1. Antimicrob Agents Chemother. 2010;54(2):718-727. Data compiled in Table 1 of Pharmaceuticals 2020, 13(6), 122. View Source
